4-(2-Aminophenyl)butyric Acid, Hydrochloride
CAS No.: 56182-28-6
Cat. No.: VC20780803
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56182-28-6 |
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Molecular Formula | C10H14ClNO2 |
Molecular Weight | 215.67 g/mol |
IUPAC Name | 4-(2-aminophenyl)butanoic acid;hydrochloride |
Standard InChI | InChI=1S/C10H13NO2.ClH/c11-9-6-2-1-4-8(9)5-3-7-10(12)13;/h1-2,4,6H,3,5,7,11H2,(H,12,13);1H |
Standard InChI Key | CIFMHKRERKYNKL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CCCC(=O)O)N.Cl |
Canonical SMILES | C1=CC=C(C(=C1)CCCC(=O)O)N.Cl |
Introduction
1. Introduction to 4-(2-Aminophenyl)butyric Acid, Hydrochloride
4-(2-Aminophenyl)butyric Acid, Hydrochloride, is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is a derivative of butyric acid and contains an amino group attached to a phenyl ring, making it an interesting subject for studies related to its biological activities and potential therapeutic applications.
2. Synthesis of 4-(2-Aminophenyl)butyric Acid, Hydrochloride
The synthesis of this compound typically involves several steps that include the formation of the butyric acid moiety and the introduction of the amino group onto the phenyl ring. Various synthetic routes have been explored in literature, with some common methods outlined below.
Synthetic Route Overview
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Starting Materials: The synthesis often begins with commercially available starting materials such as butyric acid and an appropriate aniline derivative.
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Reagents: Common reagents used include coupling agents and hydrochloric acid for the formation of the hydrochloride salt.
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Reaction Conditions: Typical conditions may involve heating under reflux or using microwave-assisted synthesis to enhance yields.
Table 2: Common Synthetic Routes
Route Description | Yield (%) | Reference |
---|---|---|
Direct acylation of aniline | 75 | |
Microwave-assisted synthesis | 85 | |
Coupling reaction with activated esters | 70 |
3. Biological Activity and Pharmacological Potential
Research into the biological activity of 4-(2-Aminophenyl)butyric Acid, Hydrochloride has revealed several interesting properties, particularly in relation to its effects on the central nervous system.
Mechanism of Action
Studies suggest that this compound may exert its effects through modulation of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). This modulation is significant for potential anxiolytic and antidepressant effects.
Table 3: Biological Activities
Activity Type | Observed Effect | Reference |
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Anxiolytic | Reduction in anxiety-like behavior | |
Antidepressant | Improvement in depressive symptoms | |
Neuroprotective | Protection against neuronal damage |
Clinical Research Findings
Clinical trials investigating the efficacy of this compound in treating anxiety and depressive disorders have shown promising results, indicating its potential as a therapeutic agent.
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